Thallium(I) sulfide

Semiconductor thin films Optical band gap engineering Photovoltaics

Tl₂S is an NIR photoconductor with an indirect band gap of 1.30 eV, distinct from PbS or Sb₂S₃. Its metal-shrouded 2D structure and spin-orbit coupling enable advanced optoelectronic R&D. Bulk Tl₂S is a precursor for exfoliating monolayer Tl₂S (1.89–2.31 eV) and synthesizing ternary/quaternary semiconductors (e.g., Tl₂Ag₂GeS₄) with tunable photocatalytic activity. Not a generic substitute.

Molecular Formula STl2
Molecular Weight 440.83 g/mol
CAS No. 1314-97-2
Cat. No. B075262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThallium(I) sulfide
CAS1314-97-2
Molecular FormulaSTl2
Molecular Weight440.83 g/mol
Structural Identifiers
SMILES[S-2].[Tl+].[Tl+]
InChIInChI=1S/S.2Tl
InChIKeyYYOMHJQQXKRHAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thallium(I) Sulfide (CAS 1314-97-2) Procurement Guide: Infrared Photoconductor and Semiconductor Precursor


Thallium(I) sulfide (Tl₂S, CAS 1314-97-2) is an inorganic Group 13 chalcogenide semiconductor that adopts a trigonal crystal structure with a density of 8.390 g/cm³ and a melting point of 448 °C [1]. Historically recognized as the active material in the "thalofide" photoconductive cell developed by T. Case in the 1920s—one of the earliest practical near-infrared detectors—Tl₂S has recently garnered renewed research interest as a precursor for ternary/quaternary chalcogenide semiconductors and as a metal-shrouded two-dimensional (2D) material [2].

Why In-Class Metal Chalcogenides Cannot Simply Replace Thallium(I) Sulfide in Optical and Electronic Applications


Metal sulfide semiconductors encompass a broad class of materials, yet Tl₂S cannot be arbitrarily substituted with more common alternatives such as Sb₂S₃, PbS, or MoS₂. Tl₂S exhibits an indirect optical band gap of approximately 1.30 eV in thin-film form—distinct from the 1.40 eV of Sb₂S₃ and the ~0.41 eV of bulk PbS—which dictates a fundamentally different spectral absorption profile and charge transport mechanism [1]. Furthermore, Tl₂S monolayers possess a modulable band gap of 1.89–2.31 eV coupled with strong spin-orbit coupling effects that are absent in transition metal dichalcogenides [2]. The following evidence dimensions quantitatively establish the conditions under which Tl₂S provides performance characteristics that cannot be replicated by substituting with a generic analog.

Quantitative Evidence for Thallium(I) Sulfide (CAS 1314-97-2) Differentiation in Optical and Electronic Performance


Comparative Optical Band Gap of Tl₂S vs. Sb₂S₃ Thin Films for Visible-NIR Absorber Selection

Thallium(I) sulfide thin films deposited via chemical bath deposition exhibit an indirect optical band gap of 1.30 eV, which is measurably lower than the 1.40 eV band gap of antimony sulfide (Sb₂S₃) thin films prepared under comparable conditions [1]. This 0.10 eV difference shifts the absorption edge toward longer wavelengths, enabling Tl₂S to capture a broader portion of the solar spectrum in photovoltaic absorber applications. Multilayer Tl₂S-Sb₂S₃ films exhibit tunable band gaps between 1.40 and 1.70 eV depending on layer composition, demonstrating the utility of Tl₂S as a band-gap-tuning component in heterostructure engineering [1].

Semiconductor thin films Optical band gap engineering Photovoltaics Absorber materials

NIR Photoresponse Threshold of Tl₂S vs. Lead Salt Photoconductors for Infrared Detection

Thallium(I) sulfide was among the first photoconductive materials demonstrated to respond in the near-infrared (NIR) spectral region, with a long-wavelength cutoff of approximately 1.1 μm [1]. While subsequent lead salt materials—specifically PbS, PbSe, and PbTe—extended the detection range significantly further (up to ~7 μm) [1], Tl₂S occupies a distinct operational niche in the 1.1 μm NIR region that preceded the development of synthetic lead salt detectors by over a decade. This early adoption in practical devices (thalofide cells for film projector sound reproduction) establishes Tl₂S as a historically validated photoconductor for NIR detection applications where extended IR response beyond 1.1 μm is not required [2].

Infrared detectors Photoconductors Near-infrared sensing Lead salts

Monolayer Tl₂S Modulable Band Gap vs. Bulk Tl₂S for 2D Optoelectronic Device Integration

First-principles calculations predict that monolayer Tl₂S, when exfoliated from its bulk layered structure, exhibits a modulable electronic band gap ranging from 1.89 eV to 2.31 eV depending on the specific polymorph and strain conditions [1]. This represents a substantial increase from the ~1 eV indirect band gap of bulk Tl₂S thin films [2]. Critically, monolayer Tl₂S possesses a unique metal-shrouded structure wherein metal (Tl) layers encapsulate the chalcogen (S) layer—a configuration that is the structural inverse of transition metal dichalcogenides (TMDs) such as MoS₂ (CdCl₂-type structure) [3]. This metal-shrouded architecture is predicted to facilitate superior electrical contact formation with electrode materials, a persistent challenge in 2D semiconductor device integration.

Two-dimensional semiconductors Metal-shrouded crystals Monolayer exfoliation Optoelectronics

Air-Sensitivity and Storage Requirements: Tl₂S Stability Profile Relative to Air-Stable Sulfides

Thallium(I) sulfide undergoes gradual oxidation in humid air, converting to thallium(I) sulfate (Tl₂SO₄), and begins to volatilize at temperatures exceeding 300 °C, with complete thermal decomposition to metallic thallium occurring at high temperatures [1]. This air-sensitivity profile contrasts with that of more oxidation-resistant sulfides such as MoS₂ and WS₂, which remain stable under ambient conditions and require no special atmospheric handling [2]. Consequently, Tl₂S procurement necessitates storage in sealed containers under inert atmosphere or dry conditions, with shelf-life limitations that differ from those of air-stable metal chalcogenides.

Material stability Storage conditions Oxidation susceptibility Procurement handling

Validated Research and Industrial Application Scenarios for Thallium(I) Sulfide (CAS 1314-97-2) Based on Quantitative Evidence


Near-Infrared (NIR) Photoconductive Detector Fabrication for the ~1.1 μm Spectral Window

Tl₂S is suitable for fabricating NIR photoconductive detectors with a long-wavelength cutoff of approximately 1.1 μm. This spectral window is relevant for applications that do not require the extended mid-wave IR (3–5 μm) detection capabilities of lead salt detectors, thereby avoiding the additional cooling and noise-management requirements associated with PbS and PbSe devices [1].

Thin-Film Photovoltaic Absorber Material Requiring Lower Optical Band Gap than Sb₂S₃

Tl₂S thin films (optical band gap 1.30 eV) offer a broader solar spectrum absorption profile than Sb₂S₃ (1.40 eV), making Tl₂S a candidate absorber layer for thin-film photovoltaic cells where extended NIR photon harvesting is a design priority [1]. Multilayer Tl₂S-Sb₂S₃ heterostructures further enable band gap tuning from 1.40 eV to 1.70 eV for tailored spectral response [1].

Exfoliation Source for 2D Metal-Shrouded Monolayer Semiconductor Research

Bulk Tl₂S serves as a precursor for exfoliating monolayer Tl₂S, a predicted 2D semiconductor with a modulable band gap of 1.89–2.31 eV and a unique metal-shrouded crystal architecture [1]. This 2D form is of interest for optoelectronic device research, particularly where improved electrical contact formation with electrodes is required compared to conventional TMDs such as MoS₂ [1].

Precursor for Ternary and Quaternary Thallium Chalcogenide Semiconductor Synthesis

Tl₂S is a stoichiometric precursor for synthesizing ternary compounds such as TlSbS₂ (optical band gap 1.85 eV) and quaternary sulfides including Tl₂Cu₂GeS₄ (band gap 1.68 eV), Tl₂Ag₂GeS₄ (2.02 eV), and Tl₂Ag₂SnS₄ (1.90 eV) [1][2]. These derived materials exhibit tunable semiconductor properties and photocatalytic activity (e.g., 22.9% photodegradation efficiency for Tl₂Ag₂SnS₄ toward methylene blue) that are inaccessible using alternative sulfide precursors [2].

Technical Documentation Hub

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